molecular formula C11H16O3S B8694959 (2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane

(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane

Cat. No. B8694959
M. Wt: 228.31 g/mol
InChI Key: AZEGDCRHWUYOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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properties

Product Name

(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene

InChI

InChI=1S/C11H16O3S/c1-12-9-4-6-10(7-5-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3

InChI Key

AZEGDCRHWUYOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cooled solution of sodium ethoxide (3.26 g, 48.0 mmol) in ethanol (25.0 mL) was slowly added 4-methoxybenzenethiol (6.73 g, 48.0 mmol). The reaction mixture was stirred for 15 min. 2-Bromo-1,1-dimethoxyethane (5.64 mL, 48.0 mmol) was added, and the reaction mixture was refluxed for 2 h. After the precipitate was isolated by filtration, the mother liquor was evaporated under reduced pressure. The resultant residue was diluted with diethyl ether (100 mL) and washed with water and brine, dried over sodium sulfate, filtered, and concentrated to give the desired crude product (11.0 g) which was directly used in next step reaction without further purification. 1H-NMR (400 MHz, CDCl3): 7.40 (m, 2H), 6.85 (m, 2H), 4.47 (t, J=5.6 Hz, 1H), 3.80 (s, 3H), 3.34 (s, 6H), 3.01 (d, J=5.6 Hz, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
6.73 g
Type
reactant
Reaction Step Three
Quantity
5.64 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 4-methoxybenzenethiol (3.07 ml, 25.0 mmol) and 2-bromo-1,1-dimethoxyethane (3.25 ml, 27.5 mmol) were added to a sodium methoxide methanol solution (0.5 M, 80.0 ml, 40.0 mmol) under cooling with ice. The reaction mixture was stirred at the same temperature for 10 minutes, and then heated to reflux for five hours. The reaction mixture was concentrated under reduced pressure and cold water was added. The resulting mixture was extracted with ether, and the organic layer was washed with a saturated sodium chloride aqueous solution and then dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (5.30 g, 93%).
Quantity
3.07 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
93%

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